

# Inter-laboratory Comparison of 3-Hydroxycarbofuran Measurements: A Proficiency Testing Guide

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## Compound of Interest

Compound Name: 3-Hydroxycarbofuran

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This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the measurement of **3-hydroxycarbofuran**, a major metabolite of the pesticide carbofuran. The content is designed for researchers, analytical scientists, and professionals in drug development and food safety, offering a framework for assessing laboratory performance and ensuring the reliability of analytical data. This proficiency test was organized to evaluate the capabilities of participating laboratories in quantifying **3-hydroxycarbofuran** in a standardized sample.

## Executive Summary

An inter-laboratory comparison was conducted to assess the proficiency of participating laboratories in the quantitative analysis of **3-hydroxycarbofuran**. A prepared test sample containing a known concentration of **3-hydroxycarbofuran** was distributed to a panel of laboratories. Participants were instructed to analyze the sample using their current in-house analytical methodologies. The reported results were statistically analyzed in accordance with ISO 13528:2022 to determine the consensus value and evaluate individual laboratory performance using z-scores.<sup>[1][2][3][4]</sup> This report summarizes the methodologies employed, presents the collated data, and provides a performance assessment for each participating laboratory.

## Introduction

**3-Hydroxycarbofuran** is a significant metabolite of the broad-spectrum carbamate insecticide, carbofuran. Due to its toxicity, which is comparable to the parent compound, regulatory bodies worldwide mandate the monitoring of both carbofuran and **3-hydroxycarbofuran** residues in food and environmental samples.<sup>[5][6]</sup> Accurate and reliable measurement of **3-hydroxycarbofuran** is therefore crucial for ensuring consumer safety and regulatory compliance.

Proficiency testing (PT) through inter-laboratory comparisons (ILCs) is a vital component of a laboratory's quality assurance system.<sup>[7][8][9]</sup> It provides an objective means of assessing a laboratory's analytical performance against that of its peers and a reference value. This ILC was designed to help participating laboratories verify the accuracy and comparability of their results for **3-hydroxycarbofuran** analysis.

## Experimental Protocols

### Test Material

A homogenous and stable test material was prepared by a proficiency testing provider. The material consisted of a tomato puree matrix spiked with a known concentration of **3-hydroxycarbofuran**. The homogeneity and stability of the test material were rigorously assessed prior to distribution to ensure that all participants received identical samples.<sup>[10][11]</sup>

### Analytical Methods

Participants were instructed to use their routine analytical methods for the determination of **3-hydroxycarbofuran**. The most commonly employed techniques by the participating laboratories were High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).<sup>[5][12]</sup>

#### 3.2.1. Sample Preparation (General Overview)

A generic sample preparation workflow involved extraction of **3-hydroxycarbofuran** from the matrix, followed by a clean-up step to remove interfering substances.

- **Extraction:** A representative portion of the sample was typically extracted with an organic solvent such as acetonitrile or ethyl acetate.

- Clean-up: The extract was then purified using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

### 3.2.2. HPLC-DAD Method Outline

- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: Diode-array detector monitoring at a wavelength of 280 nm.
- Quantification: External standard calibration curve.

### 3.2.3. UPLC-MS/MS Method Outline

- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with formic acid.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for **3-hydroxycarbofuran**.
- Quantification: Isotope-dilution or matrix-matched calibration.

## Data Presentation and Statistical Analysis

The results reported by the participating laboratories were compiled and statistically analyzed. The consensus value (assigned value,  $x_{pt}$ ) was determined as the robust mean of the participants' results. The standard deviation for the proficiency assessment ( $\sigma_{pt}$ ) was set based on the expected precision of the analytical methods.

Individual laboratory performance was evaluated using z-scores, calculated as follows:

$$z = (x_i - x_{pt}) / \sigma_{pt}$$

Where:

- $x_i$  is the result reported by the laboratory.
- $x_{pt}$  is the assigned value.
- $\sigma_{pt}$  is the standard deviation for proficiency assessment.

The interpretation of z-scores is as follows:

- $|z| \leq 2$ : Satisfactory performance
- $2 < |z| < 3$ : Questionable performance (warning signal)
- $|z| \geq 3$ : Unsatisfactory performance (action signal)

## Summary of Reported Results

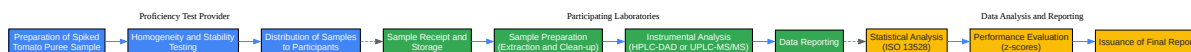
The following table summarizes the quantitative data reported by the participating laboratories for the concentration of **3-hydroxycarbofuran** in the test material.

Laboratory Code	Reported Concentration (mg/kg)	z-score	Performance Assessment
Lab-01	0.085	-0.56	Satisfactory
Lab-02	0.092	0.22	Satisfactory
Lab-03	0.105	1.67	Satisfactory
Lab-04	0.078	-1.33	Satisfactory
Lab-05	0.098	0.89	Satisfactory
Lab-06	0.115	2.78	Questionable
Lab-07	0.089	-0.11	Satisfactory
Lab-08	0.065	-2.78	Questionable
Lab-09	0.095	0.56	Satisfactory
Lab-10	0.125	3.89	Unsatisfactory

Assigned Value (xpt): 0.090 mg/kg Standard Deviation for Proficiency Assessment ( $\sigma$ pt): 0.009 mg/kg

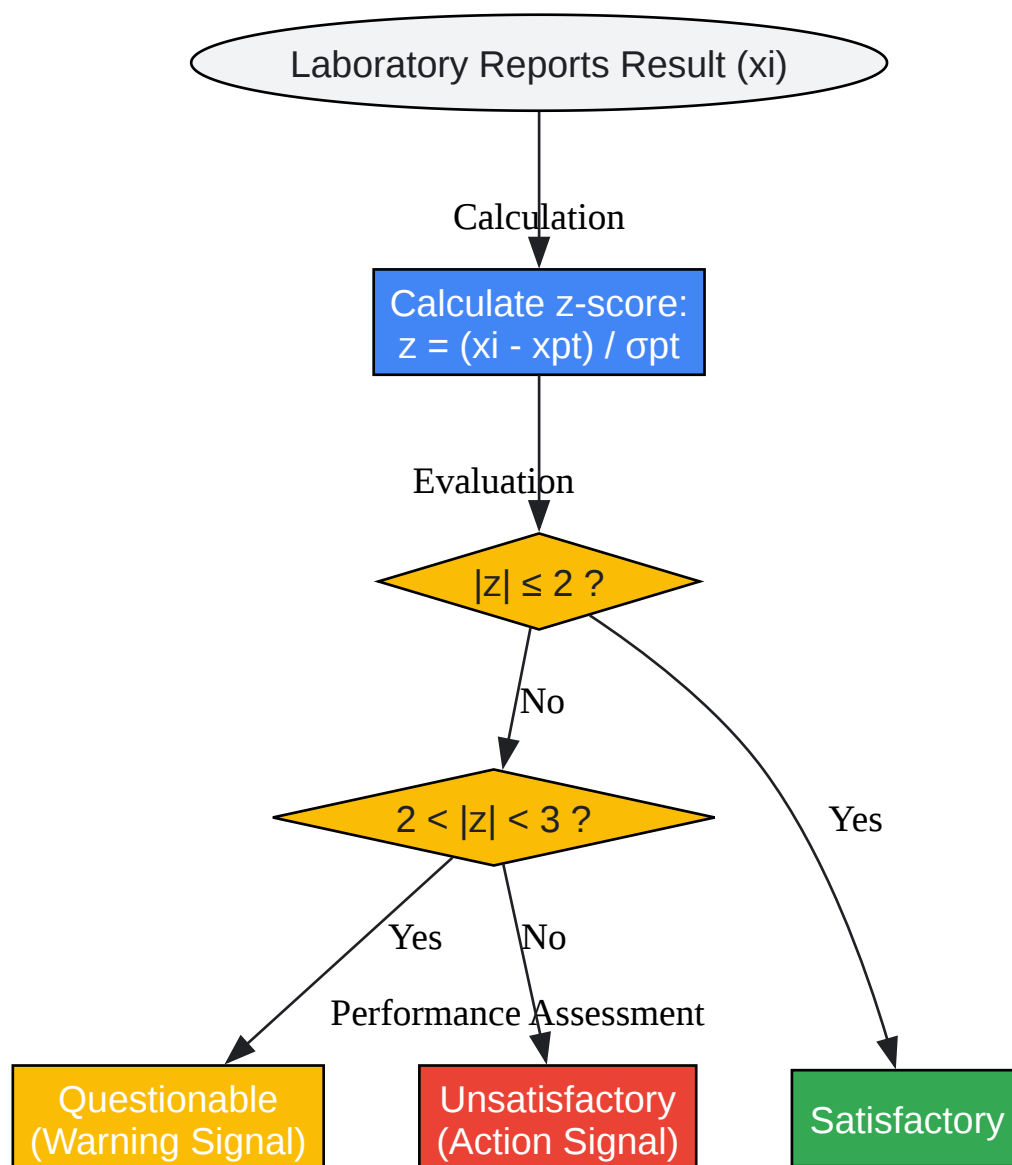
## Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in this inter-laboratory comparison.



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Caption: Workflow of the **3-Hydroxycarbofuran** Inter-laboratory Comparison.



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Caption: Logic Diagram for Laboratory Performance Evaluation using z-scores.

## Discussion

The results of this inter-laboratory comparison provide a valuable snapshot of the current state of **3-hydroxycarbofuran** analysis among the participating laboratories. The majority of

participants demonstrated satisfactory performance, indicating that their analytical methods are robust and produce results that are comparable to their peers.

For laboratories with questionable or unsatisfactory results, it is recommended that they conduct a thorough root cause analysis. Potential areas for investigation include:

- Method validation: Review of method linearity, accuracy, precision, and recovery.
- Instrument calibration: Verification of instrument performance and calibration standards.
- Sample preparation: Evaluation of extraction efficiency and clean-up procedures.
- Analyst training: Ensuring proper execution of the analytical method.

## Conclusion

This proficiency testing scheme for the analysis of **3-hydroxycarbofuran** has successfully provided a platform for laboratories to evaluate their analytical performance. The use of standardized test materials and a robust statistical approach allows for a fair and objective comparison. Regular participation in such inter-laboratory comparisons is crucial for laboratories to maintain a high level of quality assurance and to ensure the continued reliability of their analytical data for this important pesticide metabolite.

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- To cite this document: BenchChem. [Inter-laboratory Comparison of 3-Hydroxycarbofuran Measurements: A Proficiency Testing Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132532#inter-laboratory-comparison-of-3-hydroxycarbofuran-measurements]

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